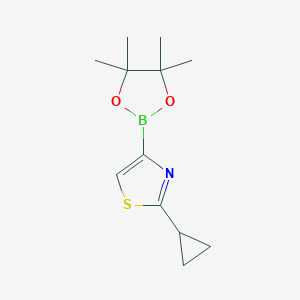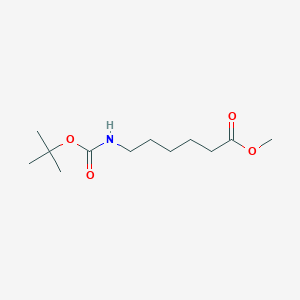
N-(3-bromophenyl)-2-(pyridin-3-yl)acetamide
Overview
Description
N-(3-bromophenyl)-2-(pyridin-3-yl)acetamide, commonly known as 3BP, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential as an anticancer agent. This compound is a derivative of acetamide and is known to selectively target cancer cells, making it a promising candidate for cancer therapy.
Mechanism of Action
The mechanism of action of 3BP involves the inhibition of the energy metabolism of cancer cells. Cancer cells have a high demand for energy to support their rapid growth and division. 3BP inhibits the enzymes involved in the energy metabolism of cancer cells, leading to a decrease in energy production. This results in the death of cancer cells while leaving normal cells unaffected.
Biochemical and Physiological Effects:
Studies have shown that 3BP has a variety of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth and division of cancer cells, and decrease the production of reactive oxygen species (ROS) in cancer cells. Additionally, 3BP has been shown to have anti-inflammatory and antioxidant properties.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3BP in lab experiments is its selectivity for cancer cells. This makes it a promising candidate for cancer therapy as it has the potential to reduce the side effects associated with traditional chemotherapy. However, one limitation of using 3BP in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the research and development of 3BP. One potential direction is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the development of new formulations to improve the solubility and bioavailability of 3BP. Additionally, further studies are needed to determine the safety and efficacy of 3BP in vivo, as well as its potential as a combination therapy with other anticancer agents.
Conclusion:
In conclusion, 3BP is a promising candidate for cancer therapy due to its selective targeting of cancer cells and its ability to inhibit the energy metabolism of cancer cells. The synthesis method has been optimized to yield high purity and high yield of the compound. 3BP has a variety of biochemical and physiological effects and has the potential to reduce the side effects associated with traditional chemotherapy. Further research is needed to determine the safety and efficacy of 3BP in vivo and its potential as a combination therapy with other anticancer agents.
Scientific Research Applications
3BP has been extensively studied for its potential as an anticancer agent. It has been shown to selectively target cancer cells by inhibiting the energy metabolism of cancer cells, while leaving normal cells unaffected. This makes it a promising candidate for cancer therapy as it has the potential to reduce the side effects associated with traditional chemotherapy.
properties
IUPAC Name |
N-(3-bromophenyl)-2-pyridin-3-ylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrN2O/c14-11-4-1-5-12(8-11)16-13(17)7-10-3-2-6-15-9-10/h1-6,8-9H,7H2,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBYCBVHTJTVLND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)NC(=O)CC2=CN=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-bromophenyl)-2-(pyridin-3-yl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



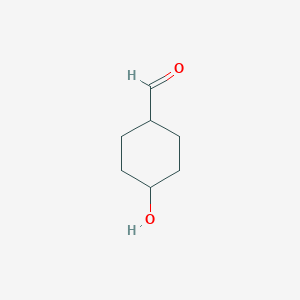
![Piperidine, 3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]-](/img/structure/B3229155.png)


![3-Chloro-4-{[2-(morpholin-4-yl)ethyl]amino}benzoic acid](/img/structure/B3229177.png)


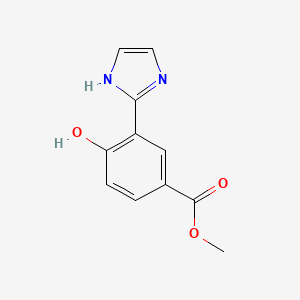
![3-Fluoro-4-{[2-(pyrrolidin-1-yl)ethyl]amino}benzoic acid](/img/structure/B3229203.png)
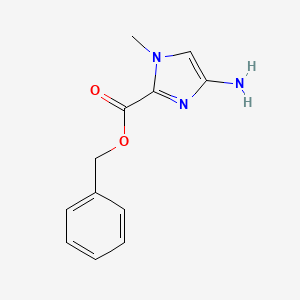

![D-Glucitol, 1,5-anhydro-1-C-[3-[[5-(4-fluorophenyl)-2-thienyl]methyl]-4-methylphenyl]-, 2,3,4,6-tetrakis(2,2-dimethylpropanoate), (1S)-](/img/structure/B3229231.png)
